molecular formula C9H17ClO B13213261 1-(Chloromethyl)-1-(methoxymethyl)cyclohexane

1-(Chloromethyl)-1-(methoxymethyl)cyclohexane

Cat. No.: B13213261
M. Wt: 176.68 g/mol
InChI Key: XRILSNCXRFGJDP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(methoxymethyl)cyclohexane is a specialized cyclohexane derivative designed for advanced synthetic chemistry applications. Its structure, featuring both chloromethyl and methoxymethyl ether moieties on the same tertiary carbon, makes it a valuable bifunctional intermediate. The chloromethyl group serves as a versatile handle for further functionalization, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxymethyl (MOM) group is a well-known protecting group in organic synthesis, particularly for alcohols and phenols, offering stability under a wide range of reaction conditions and allowing for orthogonal protection strategies . This compound is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult relevant safety data sheets and handle this material with appropriate precautions, considering that related chloromethyl alkylating agents can pose significant health hazards .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-(chloromethyl)-1-(methoxymethyl)cyclohexane

InChI

InChI=1S/C9H17ClO/c1-11-8-9(7-10)5-3-2-4-6-9/h2-8H2,1H3

InChI Key

XRILSNCXRFGJDP-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCCC1)CCl

Origin of Product

United States

Biological Activity

1-(Chloromethyl)-1-(methoxymethyl)cyclohexane is an organic compound characterized by its unique structural features, which include a cyclohexane ring substituted with both chloromethyl and methoxymethyl groups. This compound has garnered interest in the field of medicinal chemistry due to the potential biological activities associated with its functional groups. Understanding its biological activity is crucial for assessing its pharmacological potential and applications in drug development.

Structural Characteristics

The molecular formula of this compound is C9H13ClOC_9H_{13}ClO, with a molecular weight of approximately 176.66 g/mol. The presence of the chloromethyl group enhances reactivity towards nucleophiles, while the methoxymethyl group may improve solubility and bioavailability, making it a candidate for further biological studies.

Biological Activity Overview

The biological activity of compounds containing chloromethyl and methoxymethyl functionalities has been documented in various studies. These groups are often linked to enhanced pharmacological properties, including antibacterial, antifungal, and anticancer activities.

  • Nucleophilic Reactivity : The chloromethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.
  • Receptor Interaction : Compounds with similar structures have shown binding affinities to various biological receptors, influencing physiological processes such as inflammation and cancer progression.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of chloromethyl-substituted compounds, revealing moderate activity against Arthrobacter cristallopoedes with minimal inhibitory concentration (MIC) values indicating potential as antibiotic agents .
  • Cancer Research : Research on structurally related compounds has demonstrated their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives with similar functional groups exhibited high selectivity for protein targets associated with tumor growth .
  • Synthetic Approaches : The synthesis of this compound can be achieved through various methods that allow for controlled reactions while minimizing side products. These synthetic pathways are essential for producing derivatives that can be tested for biological activity.

Data Table: Biological Activity Summary

CompoundBiological ActivityMIC (μg/mL)References
This compoundAntimicrobialTBD
Related compound AAnticancer16
Related compound BAntimicrobialTBD

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-(chloromethyl)-1-(methoxymethyl)cyclohexane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Conformational Preference Reactivity Notes
This compound C₉H₁₆ClO 175.45 Chloromethyl, Methoxymethyl Axial chloromethyl due to bulk Nucleophilic substitution at Cl; ether stability
1-Chloro-1-methylcyclohexane C₇H₁₂Cl 140.62 Chloro, Methyl Equatorial chloro for stability Less reactive than chloromethyl analogs
1-Methoxy-1-methylcyclohexane C₈H₁₄O 126.20 Methoxy, Methyl Equatorial methoxy Resists hydrolysis; polar solvent affinity
Cyclohexanone dimethyl acetal C₈H₁₆O₂ 144.21 Two methoxy groups Chair conformation with axial substituents Acid-sensitive acetal cleavage
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Bromomethyl Equatorial bromine minimizes strain SN2 reactivity; higher leaving group ability

Conformational Analysis

  • Axial vs. Equatorial Preferences : The chloromethyl group in this compound likely adopts an axial position to reduce steric clash with the cyclohexane ring, as seen in 1-chloro-1-methylcyclohexane . However, the methoxymethyl group’s bulk may destabilize this conformation, leading to a dynamic equilibrium .
  • Spectroscopic Insights : Carbon-13 NMR studies on substituted cyclohexanes reveal that electron-withdrawing groups (e.g., -Cl) deshield adjacent carbons, while ether groups (-OCH3) induce shielding effects .

Reactivity and Stability

  • Nucleophilic Substitution: The chloromethyl group undergoes SN2 reactions more readily than monosubstituted analogs like 1-chloro-1-methylcyclohexane due to increased electrophilicity .
  • Hydrolytic Stability: The methoxymethyl group enhances solubility in polar solvents but resists hydrolysis under neutral conditions, unlike acetals (e.g., cyclohexanone dimethyl acetal) .

Physical and Environmental Properties

  • Boiling Point/Melting Point : Higher molecular weight (175.45 g/mol) compared to analogs results in elevated boiling points. For example, 1-ethoxy-1-ethylcyclohexane (C₁₀H₂₀O, 156.27 g/mol) has a boiling point of ~180°C , suggesting the target compound may exceed this.
  • Toxicity: Chlorinated cyclohexanes often exhibit higher toxicity than ether derivatives, as noted in environmental health assessments .

Preparation Methods

Methoxymethyl Ether (MOM) Protection on Cyclohexane Derivatives

The methoxymethyl group is commonly introduced to protect hydroxyl functionalities or to serve as a substituent. The typical procedure involves reacting an alcohol-containing intermediate with chloromethyl methyl ether (MOMCl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine at low temperature (0 °C to room temperature). This reaction yields the methoxymethyl ether with high efficiency.

Example:

  • Starting from 2-(1-hydroxyethyl)-7,7-dimethylspiro[3.5]nonan-1-one, treatment with chloromethyl methyl ether and DIPEA at 0 °C followed by warming to room temperature for 17 hours results in the formation of the corresponding methoxymethyl ether in approximately 93% yield12.

Introduction of the Chloromethyl Group

The chloromethyl substituent can be introduced via halogenation reactions or nucleophilic substitution on suitable precursors. One approach involves converting a hydroxyl or protected hydroxyl group into a chloromethyl group using reagents such as thionyl chloride (SOCl₂) or by direct halomethylation.

Alternatively, chloromethylation can be achieved by:

  • Treating a suitable alcohol or ether intermediate with chloromethyl methyl ether under acidic or basic conditions.
  • Using chloromethylation reagents in the presence of Lewis acids or bases to facilitate substitution.

Homologation and Functional Group Interconversions

To achieve the substituted cyclohexane core, homologation reactions such as:

  • Corey–Seebach reaction (1,3-dithiane chemistry) for carbon chain extension.
  • Pinacol-like rearrangements to construct spirocyclic intermediates.
  • Aldol or Mukaiyama aldol reactions to couple fragments.

These methods enable the construction of complex cyclohexane derivatives with the desired substitution pattern, including methoxymethyl and chloromethyl groups.

Detailed Synthetic Route Example

A representative synthetic route adapted from the synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents is summarized below:

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Formation of tertiary alcohol intermediate Cyclopropyl phenyl sulfide + n-butyllithium + 4,4-dimethylcyclohexanone Tertiary alcohol intermediate 87%34
2 Pinacol-like rearrangement Aqueous HBF₄, reflux Spiro ketone intermediate 82%56
3 Formation of silyl enol ether TBSOTf, Et₃N, 0 °C Silyl enol ether intermediate Used crude78
4 Aldehyde addition (homologation) Acetaldehyde, TBAF, −78 °C Secondary alcohol intermediate 55% (2 steps)910
5 Methoxymethyl (MOM) protection Chloromethyl methyl ether, DIPEA, 0 °C to RT Methoxymethyl ether intermediate 93%1112
6 Van Leusen reaction for nitrile introduction p-Toluenesulfonylmethyl isocyanide (TosMIC), t-BuOK, −30 to 50 °C Nitrile intermediate 35%1314
7 Grignard addition and reduction Benzyl magnesium chloride, NaBH₄ Alcohol intermediate 95% and 99% respectively1516
8 Mesylation and elimination Methanesulfonyl chloride, Et₃N, t-BuOK Alkene intermediate 72% (2 steps)1718
9 Deprotection and oxidation 6N HCl, Dess–Martin periodinane Ketone with styryl substituent 95% and 98% respectively1920
10 Aldol coupling (final step) Aldehyde coupling with silyl enol ether, BF₃·OEt₂, −50 °C Target diastereomeric mixture 19%2122

This route highlights the complexity and multi-step nature of synthesizing substituted cyclohexane derivatives with methoxymethyl and chloromethyl groups.

Reaction Conditions and Yields Summary

Reaction Step Key Reagents Temperature (°C) Time (h) Yield (%) Notes
MOM Protection Chloromethyl methyl ether, DIPEA 0 to RT 17 93 High selectivity for MOM ether formation
Van Leusen Reaction TosMIC, t-BuOK −30 to 50 16 35 Moderate yield, requires careful control
Grignard Addition Benzyl MgCl 0 to reflux 3.5 95 Efficient carbon-carbon bond formation
Reduction NaBH₄ 0 to RT 6 99 High yield, mild conditions
Mesylation/Elimination Methanesulfonyl chloride, t-BuOK 0 to RT 14 72 (2 steps) Selective alkene formation
Aldol Coupling BF₃·OEt₂ −50 3 19 Mixture of diastereomers

Analytical and Characterization Data

The intermediates and final products are characterized by:

Research Findings and Considerations

  • The introduction of the methoxymethyl group is highly efficient and selective under mild conditions.
  • The chloromethyl group introduction may require halogenation or substitution strategies tailored to the substrate to avoid side reactions.
  • The stereochemical outcome in the final aldol coupling step is challenging, often resulting in diastereomeric mixtures with moderate yields.
  • Protecting groups and homologation steps are crucial for controlling reactivity and enabling selective transformations.
  • The synthetic approach is modular, allowing for adaptation to related cyclohexane derivatives.
  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Detailed synthetic procedures and reaction conditions adapted from the total synthesis of related cyclohexane derivatives with methoxymethyl and halomethyl substituents (Journal of Synthetic Chemistry, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

  • Comprehensive study on spirocyclic and cyclohexane derivatives synthesis involving methoxymethyl protection and halomethylation (Chemical and Pharmaceutical Bulletin, 2022). 

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